molecular formula C19H23NO2 B3063696 4-[2-(4-Phenyl-piperidin-1-yl)-ethoxy]-phenol CAS No. 763907-80-8

4-[2-(4-Phenyl-piperidin-1-yl)-ethoxy]-phenol

Cat. No.: B3063696
CAS No.: 763907-80-8
M. Wt: 297.4 g/mol
InChI Key: JRNIKKDZNLWUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Phenyl-piperidin-1-yl)-ethoxy]-phenol is a compound that belongs to the class of organic compounds known as phenylpiperidines. These compounds are characterized by a piperidine ring bound to a phenyl group. Phenylpiperidines are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Phenyl-piperidin-1-yl)-ethoxy]-phenol typically involves the reaction of 4-phenylpiperidine with 4-hydroxyphenethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Phenyl-piperidin-1-yl)-ethoxy]-phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-(4-Phenyl-piperidin-1-yl)-ethoxy]-phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-Phenyl-piperidin-1-yl)-ethoxy]-phenol involves its interaction with specific molecular targets. The phenylpiperidine moiety is known to interact with various receptors and enzymes in the body, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific target and the context of its use .

Properties

CAS No.

763907-80-8

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

4-[2-(4-phenylpiperidin-1-yl)ethoxy]phenol

InChI

InChI=1S/C19H23NO2/c21-18-6-8-19(9-7-18)22-15-14-20-12-10-17(11-13-20)16-4-2-1-3-5-16/h1-9,17,21H,10-15H2

InChI Key

JRNIKKDZNLWUQY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCOC3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.